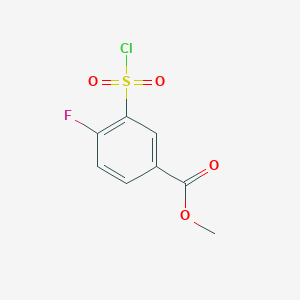

Methyl 3-(chlorosulfonyl)-4-fluorobenzoate

Description

Properties

IUPAC Name |

methyl 3-chlorosulfonyl-4-fluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClFO4S/c1-14-8(11)5-2-3-6(10)7(4-5)15(9,12)13/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUXKMWVLGUQISR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)F)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClFO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801199082 | |

| Record name | Benzoic acid, 3-(chlorosulfonyl)-4-fluoro-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801199082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1099660-67-9 | |

| Record name | Benzoic acid, 3-(chlorosulfonyl)-4-fluoro-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1099660-67-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 3-(chlorosulfonyl)-4-fluoro-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801199082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 3-(chlorosulfonyl)-4-fluorobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 3-(chlorosulfonyl)-4-fluorobenzoate

Executive Summary

Methyl 3-(chlorosulfonyl)-4-fluorobenzoate is a trifunctional aromatic compound of significant interest to the pharmaceutical and agrochemical research sectors. Its strategic placement of a sulfonyl chloride, a fluorine atom, and a methyl ester on a benzene ring provides a versatile scaffold for synthetic chemists. The distinct reactivity of each functional group allows for selective, sequential modification, making it a valuable building block for creating complex molecules and diverse compound libraries. This guide provides an in-depth analysis of its chemical properties, reactivity, synthetic applications, and essential safety protocols, designed for researchers and drug development professionals.

Chemical Identity and Physicochemical Properties

The structural arrangement of Methyl 3-(chlorosulfonyl)-4-fluorobenzoate dictates its chemical behavior. The electron-withdrawing nature of the fluoro, chlorosulfonyl, and methyl ester groups deactivates the aromatic ring towards electrophilic substitution, while simultaneously activating the sulfonyl chloride group for nucleophilic attack.

Table 1: Physicochemical Properties of Methyl 3-(chlorosulfonyl)-4-fluorobenzoate and Related Structures

| Property | Methyl 3-(chlorosulfonyl)-4-fluorobenzoate | 3-(Chlorosulfonyl)-4-fluorobenzoic acid[1][2] | Methyl 3-(chlorosulfonyl)-4-methylbenzoate[3] |

| CAS Number | 35144-24-2 | 2267-40-5 | 372198-41-9 |

| Molecular Formula | C₈H₆ClFO₄S | C₇H₄ClFO₄S | C₉H₉ClO₄S |

| Molecular Weight | 252.65 g/mol [4] | 238.62 g/mol [1] | 248.68 g/mol [3] |

| Appearance | Varies (solid or liquid) | Solid | Pale brown solid[5] |

| Purity | Typically >95% | 95%[1] | Not specified |

| Storage Conditions | Inert atmosphere, 2-8°C[4] | Inert atmosphere, 2-8°C[1] | Not specified |

Chemical Reactivity and Synthetic Utility

The primary utility of this compound stems from the high reactivity of the sulfonyl chloride (-SO₂Cl) group. This functional group is an excellent electrophile, readily undergoing nucleophilic substitution with a wide range of nucleophiles, most notably primary and secondary amines, to form stable sulfonamide bonds. This reaction is a cornerstone of medicinal chemistry.

The fluorine atom ortho to the sulfonyl chloride group enhances the electrophilicity of the sulfur atom through inductive electron withdrawal, making the compound highly reactive. The methyl ester provides another handle for modification, such as hydrolysis to the corresponding carboxylic acid or amidation, although these reactions typically require more forcing conditions than the sulfonation reaction.

Core Reactivity: Sulfonamide Formation

The most prevalent application of Methyl 3-(chlorosulfonyl)-4-fluorobenzoate is in the synthesis of sulfonamides. The reaction proceeds via a nucleophilic attack of an amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion. A non-nucleophilic base, such as pyridine or triethylamine, is typically added to quench the HCl byproduct generated during the reaction.[6] This facile and high-yielding reaction makes it an ideal strategy for diversification in drug discovery programs.[7]

Below is a generalized workflow for this key transformation.

Caption: Generalized workflow for sulfonamide synthesis.

Example Synthetic Protocol: Synthesis of a Sulfonamide Derivative

This protocol provides a trusted, step-by-step methodology for the synthesis of a generic sulfonamide derivative, adapted from standard procedures for reacting sulfonyl chlorides with amines.[6]

Objective: To synthesize a Methyl 4-fluoro-3-(sulfamoyl)benzoate derivative.

Materials:

-

Methyl 3-(chlorosulfonyl)-4-fluorobenzoate

-

Amine of choice (e.g., aniline, benzylamine) (1.0 equivalent)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Pyridine or Triethylamine (1.2 equivalents)

-

Round-bottom flask with magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: Dissolve Methyl 3-(chlorosulfonyl)-4-fluorobenzoate (1.0 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0°C using an ice bath.

-

Addition of Amine: In a separate flask, dissolve the selected amine (1.0 equivalent) and pyridine (1.2 equivalents) in anhydrous DCM.

-

Reaction: Add the amine/pyridine solution dropwise to the stirred, cooled solution of the sulfonyl chloride over 15-20 minutes. Maintaining the low temperature is crucial to control the exothermic reaction and minimize side products.

-

Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.[6] Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, quench the mixture by adding 1M HCl (aq). Transfer the mixture to a separatory funnel and extract the organic layer.

-

Purification: Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Isolation: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure sulfonamide derivative.

-

Characterization: Confirm the structure and purity of the final product using NMR spectroscopy, IR spectroscopy, and mass spectrometry.

Safety, Handling, and Storage

Methyl 3-(chlorosulfonyl)-4-fluorobenzoate and related sulfonyl chlorides are reactive and corrosive compounds that require careful handling.

-

Hazards: These compounds are classified as corrosive and can cause severe skin burns and eye damage.[3][8] The hazard statement H314 is commonly associated with this class of chemicals.[3][4] Inhalation of dust or vapors may cause respiratory irritation.[8][9]

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[8][10]

-

Handling: Avoid contact with skin, eyes, and clothing.[10] Avoid breathing dust or vapors.[10] This compound is moisture-sensitive; the sulfonyl chloride group can hydrolyze to the corresponding sulfonic acid. Handle under an inert atmosphere where possible.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[4] Recommended storage is under an inert atmosphere at 2-8°C.[1][4]

-

Spills: In case of a spill, evacuate the area.[11] Use dry clean-up procedures to avoid generating dust.[10] Collect the spilled material in a sealed container for proper disposal.[10]

Applications in Drug Discovery and Medicinal Chemistry

The sulfonamide linkage is a privileged functional group in medicinal chemistry, present in a wide array of approved drugs, including antibiotics, diuretics, and anticonvulsants. The ability of Methyl 3-(chlorosulfonyl)-4-fluorobenzoate to readily form this linkage makes it a valuable intermediate in pharmaceutical development.[12] While specific drug synthesis pathways involving this exact molecule are proprietary, its role as a building block is evident in the broader context of fluorinated aromatic compounds in drug design.[12] Fluorine substitution is a common strategy used by medicinal chemists to modulate physicochemical properties such as metabolic stability, lipophilicity, and binding affinity. This compound serves as an important intermediate for introducing these desired properties into drug candidates.[12][13]

References

-

PubChem. (n.d.). Methyl 3-(chlorosulfonyl)-4-methylbenzoate. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 4-chloro-3-fluorobenzoate. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). CN112645853A - Preparation method of 2-chloro-3-alkoxymethyl-4-methylsulfonylbenzoic acid.

- Google Patents. (n.d.). US3203987A - 4-halo-3-sulfamoylbenzamides and methods of preparing the same.

-

Stenfors, B. A., & Ngassa, F. N. (2021). The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives. European Journal of Chemistry, 12(2), 109-116. Retrieved from [Link]

-

Fluorochem Private Limited. (n.d.). 3-(Chlorosulfonyl)-4-fluorobenzoic Acid. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Methyl 4-Fluoro-2-{1H-pyrrolo[2,3-b]pyridin-5-yloxy}benzoate. Retrieved from [Link]

Sources

- 1. lab-chemicals.com [lab-chemicals.com]

- 2. Benzoic Acid Manufacturer,Benzoic Acid Exporter & Supplier from Pune India [fluorochem.co.in]

- 3. Methyl 3-(chlorosulfonyl)-4-methylbenzoate | C9H9ClO4S | CID 15923429 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1219687-20-3|Methyl 4-(chlorosulfonyl)-3-fluorobenzoate|BLD Pharm [bldpharm.com]

- 5. methyl 3-(chlorosulfonyl)-4-methylbenzoate synthesis - chemicalbook [chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives | European Journal of Chemistry [eurjchem.com]

- 8. synquestlabs.com [synquestlabs.com]

- 9. Methyl 4-chloro-3-fluorobenzoate | C8H6ClFO2 | CID 2780856 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. merckmillipore.com [merckmillipore.com]

- 12. chemimpex.com [chemimpex.com]

- 13. Methyl 4-Fluoro-2-{1H-pyrrolo[2,3-b]pyridin-5-yloxy}benzoate | 1235865-75-4 [chemicalbook.com]

A Technical Guide to Methyl 3-(chlorosulfonyl)-4-fluorobenzoate: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Medicinal Chemistry

Methyl 3-(chlorosulfonyl)-4-fluorobenzoate is a key organic intermediate that has garnered significant attention in the field of drug discovery and development. Its unique trifunctional molecular architecture, featuring a reactive chlorosulfonyl group, a fluorine atom, and a methyl ester, makes it a highly versatile scaffold for the synthesis of complex pharmaceutical agents. The presence of the fluorine atom can enhance metabolic stability and binding affinity, while the chlorosulfonyl moiety serves as a crucial handle for introducing sulfonamide functionalities, a common pharmacophore in a wide range of therapeutic agents.[1][2] This guide provides an in-depth exploration of the synthesis, properties, and applications of Methyl 3-(chlorosulfonyl)-4-fluorobenzoate, offering valuable insights for researchers engaged in the design and synthesis of novel therapeutics.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of Methyl 3-(chlorosulfonyl)-4-fluorobenzoate is essential for its effective utilization in synthesis and for predicting the characteristics of its derivatives.

| Property | Value | Source |

| CAS Number | 350998-90-8 | N/A |

| Molecular Formula | C₈H₆ClFO₄S | [3] |

| Molecular Weight | 252.65 g/mol | [3] |

| Appearance | White to off-white solid (predicted) | N/A |

| Boiling Point | Not available | N/A |

| Melting Point | Not available | N/A |

| Solubility | Soluble in most organic solvents | N/A |

Synthesis of Methyl 3-(chlorosulfonyl)-4-fluorobenzoate: A Plausible Two-Step Approach

Overall Reaction Scheme:

A plausible synthetic pathway for Methyl 3-(chlorosulfonyl)-4-fluorobenzoate.

Step 1: Chlorosulfonylation of 4-Fluorobenzoic Acid

The first step involves the electrophilic aromatic substitution of 4-fluorobenzoic acid with chlorosulfonic acid. The fluorine atom is an ortho-, para- director; however, the carboxylic acid group is a meta- director and deactivating. The directing effects of both substituents influence the position of the incoming chlorosulfonyl group, favoring the position ortho to the fluorine and meta to the carboxylic acid.

Experimental Protocol:

-

In a fume hood, to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap for acidic gases, add 4-fluorobenzoic acid (1 eq.).

-

Cool the flask in an ice-water bath and slowly add an excess of chlorosulfonic acid (3-5 eq.) via the dropping funnel with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture onto crushed ice with stirring.

-

The precipitated solid, 3-(chlorosulfonyl)-4-fluorobenzoic acid, is collected by vacuum filtration, washed with cold water, and dried under vacuum.

Causality Behind Experimental Choices:

-

Excess Chlorosulfonic Acid: Serves as both the reagent and the solvent, driving the reaction to completion.

-

Controlled Temperature: The initial cooling prevents a runaway reaction, while the subsequent heating provides the necessary activation energy for the substitution.

-

Quenching on Ice: Safely decomposes the excess chlorosulfonic acid and precipitates the product.

Step 2: Fischer Esterification of 3-(Chlorosulfonyl)-4-fluorobenzoic Acid

The second step is the acid-catalyzed esterification of the carboxylic acid group with methanol to yield the final product.

Experimental Protocol:

-

To a round-bottom flask containing the dried 3-(chlorosulfonyl)-4-fluorobenzoic acid (1 eq.) from the previous step, add an excess of methanol (10-20 eq.).

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq.).

-

Equip the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC.

-

After cooling to room temperature, remove the excess methanol under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acidic catalyst and any unreacted carboxylic acid.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude Methyl 3-(chlorosulfonyl)-4-fluorobenzoate.

-

The product can be further purified by recrystallization or column chromatography.

Causality Behind Experimental Choices:

-

Excess Methanol: Shifts the equilibrium of the reversible esterification reaction towards the product side, maximizing the yield.[6]

-

Sulfuric Acid Catalyst: Protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.[6]

-

Aqueous Workup: Removes the acid catalyst and any remaining starting material.

The Strategic Importance in Drug Discovery

The trifunctional nature of Methyl 3-(chlorosulfonyl)-4-fluorobenzoate makes it a valuable precursor for creating diverse libraries of compounds for high-throughput screening.

Synthetic utility of Methyl 3-(chlorosulfonyl)-4-fluorobenzoate in generating diverse chemical entities.

The highly reactive chlorosulfonyl group can readily react with a wide array of primary and secondary amines to form a diverse set of sulfonamides. Sulfonamides are a cornerstone in medicinal chemistry, found in antibacterial drugs, diuretics, anticonvulsants, and hypoglycemic agents.

Furthermore, the methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to generate amides, another critical functional group in pharmaceuticals. This sequential and orthogonal reactivity allows for the systematic exploration of chemical space around the central fluorinated benzene ring. The fluorine atom itself can improve the pharmacokinetic profile of a drug candidate by blocking metabolic oxidation at that position and can also enhance binding to target proteins through favorable electrostatic interactions.[7]

Conclusion

Methyl 3-(chlorosulfonyl)-4-fluorobenzoate stands out as a strategically important building block for medicinal chemists. Its synthesis, achievable through a straightforward and scalable two-step process, provides access to a versatile platform for the generation of novel and structurally diverse molecules. The inherent reactivity of its functional groups, coupled with the beneficial properties imparted by the fluorine atom, ensures its continued relevance in the quest for new and improved therapeutic agents. This guide provides a solid foundation for researchers to confidently incorporate this valuable intermediate into their synthetic and drug discovery programs.

References

- Google Patents. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.

- Google Patents. CN104447213A - Method for synthesizing 3-hydroxy-4-fluorobenzoic acid.

- Google Patents.

- Google Patents. CN109400500B - Preparation method of 3-fluoro-4-methylbenzonitrile.

-

Justia Patents. Process for synthesis of mesotrione. [Link]

- Google Patents.

-

Indo American Journal of Pharmaceutical Research. synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p. [Link]

- Google Patents.

-

PubChem. Methyl 3-(chlorosulfonyl)-4-methylbenzoate. [Link]

- Google Patents. CN112645853A - Preparation method of 2-chloro-3-alkoxymethyl-4-methylsulfonylbenzoic acid.

-

MySkinRecipes. 4-(Chlorosulfonyl)-3-fluorobenzoic acid. [Link]

-

MDPI. The Magic Methyl and Its Tricks in Drug Discovery and Development. [Link]

- Google Patents.

-

Organic Syntheses. p-FLUOROBENZOIC ACID. [Link]

-

PubMed. Discovery of 1-[3-(1-methyl-1H-pyrazol-4-yl)-5-oxo-5H-benzo[8][9]cyclohepta[1,2-b]pyridin-7-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide (MK-8033): A Specific c-Met/Ron dual kinase inhibitor with preferential affinity for the activated state of c-Met. [Link]

-

MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

-

PubChemLite. Methyl 4-(chlorosulfonyl)-3-fluorobenzoate (C8H6ClFO4S). [Link]

-

PubChemLite. Methyl 2-(chlorosulfonyl)-3-fluorobenzoate (C8H6ClFO4S). [Link]

Sources

- 1. 4-(Chlorosulfonyl)-3-fluorobenzoic acid [myskinrecipes.com]

- 2. chemimpex.com [chemimpex.com]

- 3. PubChemLite - Methyl 4-(chlorosulfonyl)-3-fluorobenzoate (C8H6ClFO4S) [pubchemlite.lcsb.uni.lu]

- 4. methyl 3-(chlorosulfonyl)-4-methylbenzoate synthesis - chemicalbook [chemicalbook.com]

- 5. US4393232A - Preparation of 3-bromo-4-fluoro-benzoic acid - Google Patents [patents.google.com]

- 6. iajpr.com [iajpr.com]

- 7. mdpi.com [mdpi.com]

- 8. CN113248373A - Preparation method of methyl benzoate compound - Google Patents [patents.google.com]

- 9. CN109400500B - Preparation method of 3-fluoro-4-methylbenzonitrile - Google Patents [patents.google.com]

solubility of Methyl 3-(chlorosulfonyl)-4-fluorobenzoate in organic solvents

Technical Guide: Solubility & Handling of Methyl 3-(chlorosulfonyl)-4-fluorobenzoate

Part 1: Executive Summary & Chemical Profile

Methyl 3-(chlorosulfonyl)-4-fluorobenzoate is a highly reactive electrophilic building block used extensively in the synthesis of sulfonamide-based pharmaceuticals and agrochemicals.[1] Its utility stems from the orthogonal reactivity of its three functional groups: the sulfonyl chloride (

However, this utility comes with a critical handling constraint: Solubility cannot be decoupled from Stability. The sulfonyl chloride moiety is moisture-sensitive and prone to solvolysis.[1] Therefore, solvent selection is not merely about dissolution capacity but about preventing structural degradation.[1]

Physicochemical Identity

| Property | Detail |

| Chemical Name | Methyl 3-(chlorosulfonyl)-4-fluorobenzoate |

| Functional Class | Aryl Sulfonyl Chloride / Benzoate Ester |

| Physical State | Solid (White to off-white crystalline powder) |

| Polarity | Moderate (Lipophilic ester/halo-arene core) |

| Primary Reactivity | Electrophilic attack at Sulfur (Sulfonylation) |

| Critical Risk | Hydrolysis to sulfonic acid; Solvolysis to sulfonate esters |

Part 2: Solubility Profile & Solvent Compatibility

The solubility of Methyl 3-(chlorosulfonyl)-4-fluorobenzoate follows the general "like dissolves like" principle for polar organic molecules, but is strictly limited by chemical compatibility.[1]

Recommended Solvents (Inert & Effective)

These solvents dissolve the compound effectively (>50 mg/mL typically) without triggering degradation, provided they are anhydrous .[1]

| Solvent | Solubility | Stability | Application Context |

| Dichloromethane (DCM) | High | High | Standard. Ideal for reactions at 0°C–RT.[1] Easy removal. |

| Tetrahydrofuran (THF) | High | Moderate* | Good for coupling reactions.[1] Must be inhibitor-free and anhydrous.[1] |

| Ethyl Acetate (EtOAc) | High | High | Excellent for workups and extractions.[1] |

| Acetonitrile (MeCN) | Moderate | High | Preferred for analytical prep (HPLC) and polar reactions.[1] |

| Toluene | Moderate | High | Ideal for reflux conditions or azeotropic drying.[1] |

| Chloroform ( | High | High | Standard for NMR. Ensure acid-free.[1] |

Incompatible Solvents (Reactive)

These solvents act as nucleophiles, destroying the sulfonyl chloride group within minutes to hours.

-

Water: Causes rapid hydrolysis to the sulfonic acid (

) and HCl.[1] -

Alcohols (MeOH, EtOH, IPA): Cause solvolysis to form sulfonate esters (

).[1] Note: Methanol is often used deliberately to quench unreacted sulfonyl chloride. -

Primary/Secondary Amines: React immediately to form sulfonamides.[1]

-

DMSO/DMF: Use with caution. While they dissolve the compound well, they can accelerate decomposition or participate in side reactions at high temperatures.

Part 3: Mechanistic Visualization (Solvent Risks)

The following diagram illustrates the divergent pathways that occur based on solvent selection.

Figure 1: Solvent-dependent fate of Methyl 3-(chlorosulfonyl)-4-fluorobenzoate.[1] Green paths indicate safe processing; red paths indicate degradation.

Part 4: Experimental Protocols

Protocol A: Dissolution for Synthetic Applications

Use this protocol for sulfonamide coupling or ester reduction.

Prerequisites:

-

Glassware: Oven-dried, purged with Nitrogen/Argon.[1]

-

Solvent: Anhydrous Dichloromethane (DCM) or THF (Water content <50 ppm).[1]

Steps:

-

Weighing: Weigh the solid Methyl 3-(chlorosulfonyl)-4-fluorobenzoate rapidly in a fume hood. Note: Minimize exposure to humid air.

-

Solvent Addition: Add anhydrous DCM (approx. 5–10 volumes relative to mass, e.g., 5 mL for 1 g).

-

Dissolution: Swirl or magnetically stir at Room Temperature (RT). The solid should dissolve within 60 seconds to form a clear, colorless to pale yellow solution.

-

Usage: Use immediately. If storage is required, keep at -20°C under inert gas.[1]

Protocol B: Analytical Sample Preparation (HPLC/NMR)

Use this for purity checks.

For NMR (

-

Solvent:

(Chloroform-d).[1] -

Precaution: Ensure the

is not acidic (store over silver foil or molecular sieves) to prevent acid-catalyzed hydrolysis if trace moisture is present.[1]

For HPLC:

-

Diluent: Anhydrous Acetonitrile (MeCN).[1]

-

Avoid: Do not use water/methanol mixtures as the diluent.[1]

-

Method: Inject immediately.[1] If using a reverse-phase gradient (Water/MeCN), keep the run time short and the column temperature low (<30°C) to minimize on-column hydrolysis.[1]

Part 5: Troubleshooting & Stability Checks

If you observe a precipitate or cloudiness upon dissolving:

-

Check Water Content: The solvent is likely wet.[1] The precipitate is often the hydrolyzed sulfonic acid, which is less soluble in DCM than the chloride.

-

Check Purity: Run a TLC (Thin Layer Chromatography).[1]

Decision Logic for Solvent Selection:

Figure 2: Solvent selection decision tree based on experimental parameters.

References

-

Sigma-Aldrich (Merck). 3-chlorosulfonyl-4-fluoro-benzoic acid & Derivatives - Product Specifications.[1] Retrieved from .[1]

-

ChemicalBook. Methyl 3-(chlorosulfonyl)-4-methylbenzoate Synthesis & Reactivity Data. (Analogous chemistry for sulfonyl chloride stability). Retrieved from .[1]

-

American Chemical Society (ACS). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides.[1][2] (Detailed discussion on hydrolysis kinetics and biphasic stability). Retrieved from .[1]

-

Baxendale Group. Preparation of arylsulfonyl chlorides by chlorosulfonylation.[1] (Solvent effects on sulfonyl chloride synthesis).[1][2][3][4] Retrieved from .[1]

-

BLD Pharm. Methyl 4-(chlorosulfonyl)-3-fluorobenzoate MSDS & Handling. (Safety and storage data for structural isomers). Retrieved from .[1]

Sources

An In-depth Technical Guide to Methyl 3-(chlorosulfonyl)-4-fluorobenzoate: Properties, Synthesis, and Applications in Modern Drug Discovery

This guide provides a comprehensive technical overview of Methyl 3-(chlorosulfonyl)-4-fluorobenzoate, a key building block in synthetic organic chemistry. While direct comprehensive data for this specific isomer is limited, this document synthesizes information from closely related structural analogs and fundamental chemical principles to offer a robust profile for researchers, scientists, and professionals in drug development.

Introduction: The Strategic Importance of Fluorinated Arylsulfonyl Chlorides

Methyl 3-(chlorosulfonyl)-4-fluorobenzoate belongs to a class of bifunctional organic compounds that are of significant interest in medicinal chemistry and material science. The presence of three key functional groups—a reactive chlorosulfonyl moiety, an electron-withdrawing fluorine atom, and a methyl ester—on a benzene ring makes it a versatile intermediate for the synthesis of complex molecules.

The strategic placement of the fluorine atom at the 4-position and the chlorosulfonyl group at the 3-position influences the electronic properties and reactivity of the molecule. Fluorine's high electronegativity can enhance the metabolic stability and binding affinity of derivative compounds, a desirable trait in pharmaceutical drug design. The chlorosulfonyl group is a primary precursor for the formation of sulfonamides, a critical pharmacophore in a wide array of therapeutic agents, including antibacterial, and anti-inflammatory drugs.[1][2][3] The methyl ester provides a site for further chemical modification or can be a key interacting group in a final target molecule.

Physicochemical Properties: A Profile Based on Structural Analogs

Precise experimental data for Methyl 3-(chlorosulfonyl)-4-fluorobenzoate is not widely available. However, we can extrapolate its key physicochemical properties from its close structural isomers and related compounds, such as Methyl 4-(chlorosulfonyl)-3-fluorobenzoate and Methyl 3-(chlorosulfonyl)-4-methylbenzoate.[4][5]

| Property | Estimated Value | Source/Basis for Estimation |

| Molecular Formula | C₈H₆ClFO₄S | Based on chemical structure |

| Molecular Weight | 252.65 g/mol | Calculation from molecular formula[5] |

| CAS Number | Not explicitly assigned | Inferred as a unique isomer |

| Appearance | Colorless to pale yellow solid or liquid | Analogy with similar compounds[6] |

| Boiling Point | > 250 °C (decomposes) | Estimated based on related structures |

| Melting Point | 50-70 °C | Estimated range for substituted benzoyl compounds |

| Solubility | Soluble in most organic solvents (e.g., DCM, THF, Ethyl Acetate). Reacts with water and alcohols. | General solubility of sulfonyl chlorides |

Synthesis and Mechanistic Insights

The synthesis of Methyl 3-(chlorosulfonyl)-4-fluorobenzoate typically involves the chlorosulfonylation of a suitable precursor, Methyl 2-fluorobenzoate. The choice of this starting material is critical as the directing effects of the fluorine and methyl ester groups will influence the position of the incoming chlorosulfonyl group.

Objective: To synthesize Methyl 3-(chlorosulfonyl)-4-fluorobenzoate via chlorosulfonylation of Methyl 2-fluorobenzoate.

Materials:

-

Methyl 2-fluorobenzoate

-

Chlorosulfonic acid (HSO₃Cl)

-

Thionyl chloride (SOCl₂) (optional, as a co-reagent)

-

Dichloromethane (DCM) (anhydrous)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask with a magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve Methyl 2-fluorobenzoate (1 equivalent) in anhydrous dichloromethane. Cool the solution to 0 °C using an ice bath.

-

Chlorosulfonylation: Slowly add chlorosulfonic acid (3-5 equivalents) dropwise to the stirred solution via the dropping funnel. The addition of a small amount of thionyl chloride can sometimes facilitate the reaction. Maintain the temperature at 0 °C throughout the addition to control the exothermic reaction and minimize side-product formation.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1-2 hours, and then let it warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Carefully quench the reaction by slowly pouring the mixture over crushed ice. The chlorosulfonyl group is sensitive to water, but this step is necessary to separate the product. The unreacted chlorosulfonic acid will react vigorously with water.

-

Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

Purification: The crude Methyl 3-(chlorosulfonyl)-4-fluorobenzoate can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Causality and Experimental Choices:

-

The use of an excess of chlorosulfonic acid drives the electrophilic aromatic substitution reaction to completion.

-

Maintaining a low temperature (0 °C) is crucial to control the reactivity of chlorosulfonic acid and prevent the degradation of the starting material and product.

-

The aqueous work-up with sodium bicarbonate neutralizes the acidic environment, which is essential for the stability of the methyl ester group during purification.

Reactivity and Applications in Drug Synthesis

The primary utility of Methyl 3-(chlorosulfonyl)-4-fluorobenzoate lies in its ability to serve as a versatile scaffold for the synthesis of sulfonamides. The highly electrophilic sulfur atom of the chlorosulfonyl group is readily attacked by nucleophiles, particularly primary and secondary amines, to form stable sulfonamide linkages.

Caption: Synthesis of a sulfonamide derivative from Methyl 3-(chlorosulfonyl)-4-fluorobenzoate.

This reaction is fundamental in the construction of a diverse library of compounds for high-throughput screening in drug discovery. The resulting sulfonamides can be further modified at the methyl ester position, for example, through hydrolysis to the corresponding carboxylic acid followed by amide coupling, to generate even more complex molecular architectures.

Safety and Handling

As with all sulfonyl chlorides, Methyl 3-(chlorosulfonyl)-4-fluorobenzoate should be handled with care in a well-ventilated fume hood.

-

Hazards: This compound is expected to be corrosive and a lachrymator. It will cause severe skin burns and eye damage upon contact.[4] Inhalation may cause respiratory irritation.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors.[7]

-

Storage: Store in a cool, dry place away from moisture and incompatible materials such as strong bases and oxidizing agents. The container should be tightly sealed.[7]

-

Spills: In case of a spill, absorb with an inert material and dispose of it as hazardous waste. Do not use water to clean up spills as it will react violently.

Conclusion

Methyl 3-(chlorosulfonyl)-4-fluorobenzoate is a valuable and reactive intermediate for the synthesis of complex organic molecules, particularly in the field of drug discovery. Its unique combination of a reactive sulfonyl chloride, a strategically placed fluorine atom, and a modifiable methyl ester group provides a versatile platform for the creation of novel compounds with potential therapeutic applications. While direct data is sparse, a thorough understanding of its chemistry, derived from related compounds, allows for its effective and safe utilization in the laboratory.

References

-

Ningbo Innopharmchem Co., Ltd. (n.d.). Exploring Methyl 3-Fluorobenzoate: Properties, Applications, and Suppliers. Retrieved from [Link]

- Google Patents. (2022). CN109400500B - Preparation method of 3-fluoro-4-methylbenzonitrile.

-

Ningbo Innopharmchem Co., Ltd. (n.d.). Expert Insights: The Synthesis and Application of Methyl 3-Amino-2-Fluorobenzoate in Drug Development. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 3-(chlorosulfonyl)-4-methylbenzoate. Retrieved from [Link]

-

Ningbo Innopharmchem Co., Ltd. (2026). The Power of Fluorine: Methyl 4-Chloro-3-Fluorobenzoate in Modern Chemical Applications. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 4-chloro-3-fluorobenzoate. Retrieved from [Link]

-

Lian, J., Wang, J., Sun, H. F., Lin, D. Z., & Liu, H. (2013). [Application of methyl in drug design]. Yao Xue Xue Bao, 48(8), 1195–1208. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 3-fluoro-4-methyl-benzoic acid. Retrieved from [Link]

-

PubChemLite. (n.d.). Methyl 3-(chlorosulfonyl)-4-methylbenzoate (C9H9ClO4S). Retrieved from [Link]

-

PubChemLite. (n.d.). Methyl 4-bromo-3-(chlorosulfonyl)-5-fluorobenzoate (C8H5BrClFO4S). Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. namiki-s.co.jp [namiki-s.co.jp]

- 4. Methyl 3-(chlorosulfonyl)-4-methylbenzoate | C9H9ClO4S | CID 15923429 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1219687-20-3|Methyl 4-(chlorosulfonyl)-3-fluorobenzoate|BLD Pharm [bldpharm.com]

- 6. methyl 3-(chlorosulfonyl)-4-methylbenzoate synthesis - chemicalbook [chemicalbook.com]

- 7. fishersci.com [fishersci.com]

Methodological & Application

Application Notes and Protocols: The Strategic Use of Methyl 3-(chlorosulfonyl)-4-fluorobenzoate in Modern Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

These application notes provide an in-depth technical guide on the utilization of Methyl 3-(chlorosulfonyl)-4-fluorobenzoate, a versatile and highly reactive building block in contemporary organic synthesis. The strategic placement of the chlorosulfonyl, fluoro, and methyl ester functionalities makes this reagent particularly valuable for the construction of complex molecular architectures, most notably in the synthesis of sulfonamides, a critical pharmacophore in a myriad of therapeutic agents. This document will elucidate the underlying chemical principles, provide detailed, field-proven protocols, and showcase the reagent's role in the synthesis of biologically active molecules.

Introduction: A Multifunctional Reagent for Targeted Synthesis

Methyl 3-(chlorosulfonyl)-4-fluorobenzoate (CAS No. 1099660-67-9) is an aromatic compound distinguished by three key functional groups: a highly reactive sulfonyl chloride, an electron-withdrawing fluorine atom, and a methyl ester. This unique combination offers chemists a powerful tool for introducing the benzenesulfonamide moiety with precise control over substitution patterns.

The fluorine atom, positioned ortho to the sulfonyl chloride, plays a crucial role in modulating the reactivity of the sulfonyl group. Its strong electron-withdrawing nature enhances the electrophilicity of the sulfur atom, making it more susceptible to nucleophilic attack by amines. This can lead to faster reaction times and milder reaction conditions compared to its non-fluorinated analogues.[1] Furthermore, the presence of fluorine can impart desirable pharmacokinetic properties to the final molecule, such as increased metabolic stability and enhanced binding affinity to biological targets.

The methyl ester provides a handle for further synthetic transformations. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with other molecules, for example, through amide bond formation. This allows for the straightforward generation of diverse chemical libraries for drug discovery campaigns.

Table 1: Physicochemical Properties of Methyl 3-(chlorosulfonyl)-4-fluorobenzoate and Related Compounds

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |

| Methyl 3-(chlorosulfonyl)-4-fluorobenzoate | 1099660-67-9 | C₈H₆ClFO₄S | 252.65 | Solid |

| Methyl 3-(chlorosulfonyl)-4-methylbenzoate | 372198-41-9 | C₉H₉ClO₄S | 248.68 | Solid |

| Methyl 4-chloro-3-fluorobenzoate | 206362-87-0 | C₈H₆ClFO₂ | 188.58 | Solid |

| 4-(Chlorosulfonyl)-3-fluorobenzoic acid | 244606-33-5 | C₇H₄ClFO₄S | 238.62 | Solid |

Core Application: Synthesis of Sulfonamides

The primary application of Methyl 3-(chlorosulfonyl)-4-fluorobenzoate is the synthesis of sulfonamides through its reaction with primary or secondary amines. This reaction is a cornerstone of medicinal chemistry, as the sulfonamide functional group is present in a wide range of drugs, including antibiotics, diuretics, and kinase inhibitors.

Mechanistic Rationale

The reaction proceeds via a nucleophilic substitution at the sulfonyl group. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic sulfur atom of the sulfonyl chloride. This is typically followed by the elimination of a chloride ion and a proton to form the stable sulfonamide bond. The reaction is generally carried out in the presence of a base to neutralize the hydrochloric acid that is formed as a byproduct.

Caption: Mechanism of Sulfonamide Formation.

The choice of base is critical for the success of the reaction. Non-nucleophilic organic bases such as pyridine or triethylamine are commonly used. Inorganic bases like potassium carbonate can also be employed, particularly in biphasic reaction systems.

Detailed Experimental Protocols

The following protocols are provided as a guide for the synthesis of sulfonamides using Methyl 3-(chlorosulfonyl)-4-fluorobenzoate. These should be adapted based on the specific properties of the amine being used.

General Protocol for Reaction with a Primary Amine

This protocol describes the synthesis of a generic N-alkyl/aryl-sulfonamide.

Materials:

-

Methyl 3-(chlorosulfonyl)-4-fluorobenzoate (1.0 eq)

-

Primary amine (1.1 eq)

-

Pyridine (2.0 eq)

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of the primary amine (1.1 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask, add pyridine (2.0 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of Methyl 3-(chlorosulfonyl)-4-fluorobenzoate (1.0 eq) in anhydrous DCM to the cooled amine solution with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Protocol for Reaction with a Secondary Amine

This protocol is suitable for the synthesis of N,N-dialkyl/diaryl-sulfonamides.

Materials:

-

Methyl 3-(chlorosulfonyl)-4-fluorobenzoate (1.0 eq)

-

Secondary amine (1.2 eq)

-

Triethylamine (1.5 eq)

-

Acetonitrile, anhydrous

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve the secondary amine (1.2 eq) and triethylamine (1.5 eq) in anhydrous acetonitrile.

-

Add Methyl 3-(chlorosulfonyl)-4-fluorobenzoate (1.0 eq) to the solution at room temperature with stirring.

-

Heat the reaction mixture to 50-60 °C and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

-

Cool the reaction mixture to room temperature and quench by the addition of saturated aqueous ammonium chloride solution.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash chromatography on silica gel.

Application in Drug Discovery: Synthesis of a Kinase Inhibitor Precursor

Caption: Workflow for Kinase Inhibitor Precursor Synthesis.

Table 2: Representative Reaction of Methyl 3-(chlorosulfonyl)-4-fluorobenzoate with 2-Aminothiazole

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature | Product |

| Methyl 3-(chlorosulfonyl)-4-fluorobenzoate | 2-Aminothiazole | Pyridine | Dichloromethane | 0 °C to rt | Methyl 4-fluoro-3-(thiazol-2-ylsulfamoyl)benzoate |

Safety and Handling

Methyl 3-(chlorosulfonyl)-4-fluorobenzoate is a reactive chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Hazard Statements: Causes severe skin burns and eye damage. May cause respiratory irritation.[4]

-

Precautionary Statements:

-

Do not breathe dust/fume/gas/mist/vapors/spray.

-

Wash skin thoroughly after handling.

-

Wear protective gloves/protective clothing/eye protection/face protection.

-

IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.

-

IF ON SKIN (or hair): Remove/Take off immediately all contaminated clothing. Rinse skin with water/shower.

-

IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

-

Storage: Store in a dry, cool, and well-ventilated place. Keep container tightly closed. Store away from incompatible materials such as strong oxidizing agents and water.

Conclusion

Methyl 3-(chlorosulfonyl)-4-fluorobenzoate is a valuable and versatile reagent for the synthesis of sulfonamides and other complex organic molecules. Its unique combination of functional groups allows for a high degree of control over chemical reactions and provides a platform for the generation of diverse molecular structures. The protocols and information provided in these application notes are intended to serve as a comprehensive guide for researchers in the fields of organic synthesis and drug discovery, enabling them to effectively utilize this powerful building block in their research endeavors.

References

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). National Institutes of Health (NIH). [Link]

-

Methyl 3-(chlorosulfonyl)-4-methylbenzoate | C9H9ClO4S. PubChem. [Link]

- Solid state forms of sotagliflozin.

-

Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. (2025). EXCLI Journal. [Link]

- A kind of preparation method of Sotagliflozin and intermediate thereof.

-

Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. (2020). MDPI. [Link]

Sources

protocols for sulfonamide synthesis using Methyl 3-(chlorosulfonyl)-4-fluorobenzoate

An in-depth guide to the synthesis of novel sulfonamides utilizing Methyl 3-(chlorosulfonyl)-4-fluorobenzoate, designed for researchers, medicinal chemists, and drug development professionals. This document provides a foundational understanding of the reaction, detailed experimental protocols, and expert insights into process optimization and troubleshooting.

Introduction: The Sulfonamide Scaffold in Modern Drug Discovery

The sulfonamide functional group is a cornerstone in medicinal chemistry, integral to a wide array of therapeutic agents. Since the discovery of the antibacterial properties of prontosil, the first commercially available antibiotic, sulfonamides (or "sulfa drugs") have been pivotal in developing treatments for various conditions. Their applications extend far beyond anti-infectives to include diuretics, anticonvulsants, anti-inflammatory agents, and inhibitors for enzymes like carbonic anhydrase.[1][2]

The classical and most robust method for constructing the sulfonamide linkage involves the reaction of a sulfonyl chloride with a primary or secondary amine.[3][4][5] This reaction is highly efficient and adaptable, allowing for the generation of large, diverse libraries of compounds for biological screening.

Methyl 3-(chlorosulfonyl)-4-fluorobenzoate is a particularly valuable and versatile building block for this purpose. It incorporates three key features into a single scaffold:

-

The Reactive Sulfonyl Chloride: The primary site for coupling with a wide range of amines.

-

The Methyl Ester: A functional handle that can be hydrolyzed to the corresponding carboxylic acid for further modification or to modulate solubility.

-

The Ortho-Fluoro Substituent: A common bioisostere for a hydrogen atom that can significantly alter the molecule's electronic properties, lipophilicity, and metabolic stability, often leading to improved pharmacokinetic profiles.

This application note provides a comprehensive guide to the synthesis, purification, and characterization of N-substituted sulfonamides derived from Methyl 3-(chlorosulfonyl)-4-fluorobenzoate.

Reaction Principle and Mechanism

The synthesis proceeds via a nucleophilic acyl substitution-type mechanism at the sulfur atom. The lone pair of the amine nitrogen acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the expulsion of the chloride leaving group. The reaction generates one equivalent of hydrochloric acid (HCl), which must be neutralized by a base to prevent the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.

Safety and Handling Precautions

Critical: Sulfonyl chlorides are corrosive and moisture-sensitive compounds. Methyl 3-(chlorosulfonyl)-4-fluorobenzoate should be handled with appropriate personal protective equipment (PPE) in a chemical fume hood.

-

Reactivity with Water: Sulfonyl chlorides react with moisture, including atmospheric humidity, to produce corrosive hydrochloric acid and the corresponding sulfonic acid, which is unreactive in this synthesis.[6] Always use anhydrous solvents and handle the reagent quickly. Keep containers tightly sealed.[6]

-

Corrosivity: The starting material and the HCl byproduct are corrosive and can cause severe skin and eye burns.[6] Wear safety goggles, a lab coat, and chemical-resistant gloves.[7][8][9]

-

Amine Reagents: Many amine starting materials are toxic, volatile, and have strong odors. Consult the Safety Data Sheet (SDS) for each specific amine used.

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Materials and Equipment

Reagents

-

Methyl 3-(chlorosulfonyl)-4-fluorobenzoate

-

Primary or secondary amine of choice (e.g., benzylamine, aniline, morpholine)

-

Anhydrous dichloromethane (DCM) or acetonitrile[10]

-

1M Hydrochloric acid (HCl) solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Solvents for recrystallization (e.g., ethanol, isopropanol, ethyl acetate, hexanes)

Equipment

-

Round-bottom flasks and magnetic stir bars

-

Magnetic stirrer hotplate

-

Ice-water bath

-

Separatory funnel

-

Standard laboratory glassware (beakers, Erlenmeyer flasks, graduated cylinders)

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates (silica gel) and chamber

-

Vacuum filtration apparatus (Büchner funnel and flask)[11][12]

-

Characterization instruments (NMR, IR, Mass Spectrometer)

Experimental Protocols

Protocol 1: General Synthesis of N-Benzyl-5-fluoro-2-(methoxycarbonyl)benzenesulfonamide

This protocol details the reaction of Methyl 3-(chlorosulfonyl)-4-fluorobenzoate with benzylamine as a representative primary amine.

-

Reaction Setup: To a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, add Methyl 3-(chlorosulfonyl)-4-fluorobenzoate (1.0 eq).

-

Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM) (approx. 10 mL per gram of sulfonyl chloride).

-

Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the temperature equilibrates to 0 °C. Causality: Cooling is essential to control the initial exothermic reaction upon addition of the amine and base, preventing potential side reactions.

-

Reagent Addition: In a separate vial, dissolve the primary amine (e.g., benzylamine, 1.1 eq) and a non-nucleophilic base (e.g., triethylamine, 1.5 eq) in a small amount of anhydrous DCM. Add this solution dropwise to the stirring sulfonyl chloride solution over 10-15 minutes. Causality: Using a slight excess of the amine ensures complete consumption of the limiting sulfonyl chloride. The base is critical to neutralize the HCl generated in situ.[13]

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 2-4 hours.

-

Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC). A typical mobile phase is 30% ethyl acetate in hexanes. The product spot should be less polar than the starting amine and will appear as the starting sulfonyl chloride spot disappears.

-

Work-up (Quenching & Extraction):

-

Once the reaction is complete, transfer the mixture to a separatory funnel.

-

Dilute with additional DCM.

-

Wash the organic layer sequentially with 1M HCl (2 x 20 mL), water (1 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and finally, brine (1 x 20 mL). Causality: The HCl wash removes excess triethylamine and any unreacted primary amine. The NaHCO₃ wash removes any residual acidic species. The brine wash helps to remove bulk water from the organic layer before drying.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate using a rotary evaporator to yield the crude product.

Protocol 2: Purification by Recrystallization

Recrystallization is an effective method for purifying solid crude products.[11]

-

Solvent Selection: The ideal solvent is one in which the sulfonamide product is sparingly soluble at room temperature but highly soluble when hot. Common solvents for sulfonamides include ethanol, isopropanol, or mixtures like ethyl acetate/hexanes.[11]

-

Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent and heat the mixture on a hotplate with stirring until it boils. Continue adding small portions of the hot solvent until the solid just dissolves completely.[12]

-

Decolorization (Optional): If the solution is colored by impurities, remove it from the heat, add a small amount of activated charcoal, and reheat to boiling for a few minutes.[12][14] Perform a hot filtration through a fluted filter paper to remove the charcoal.

-

Crystallization: Cover the flask or beaker and allow the solution to cool slowly to room temperature. Undisturbed, slow cooling promotes the formation of larger, purer crystals. To maximize the yield, the flask can be placed in an ice bath after it has reached room temperature.[11][12]

-

Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel.[11] Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adsorbed impurities. Dry the purified crystals in a desiccator or a vacuum oven.

Overall Experimental Workflow

Characterization of the Final Product

Confirming the structure and purity of the synthesized sulfonamide is essential.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides definitive structural information. Expect to see characteristic signals for the aromatic protons on the fluoro-substituted ring, the protons from the amine moiety, and the methyl ester singlet.[15][16] The NH proton of the sulfonamide often appears as a broad singlet.

-

IR Spectroscopy: Infrared spectroscopy is useful for identifying key functional groups. Look for strong characteristic stretching vibrations for the S=O bonds of the sulfonyl group (typically two bands around 1320 cm⁻¹ and 1150 cm⁻¹) and the S-N bond (around 900 cm⁻¹).[17][18]

-

Mass Spectrometry: Provides the molecular weight of the product, confirming the successful coupling reaction.

Expected Results: A Summary Table

The following table summarizes hypothetical results for the reaction of Methyl 3-(chlorosulfonyl)-4-fluorobenzoate with various amines to demonstrate the versatility of the protocol.

| Amine Partner | Product Structure | Expected Yield (%) | Key ¹H NMR Signal (δ ppm) |

| Benzylamine | 85-95% | ~4.2 (d, 2H, -CH₂-Ph) | |

| Aniline | 70-85% | ~10.5 (br s, 1H, -SO₂NH-) | |

| Morpholine | 90-98% | ~3.7 (t, 4H), ~3.0 (t, 4H) |

Troubleshooting Guide

| Issue | Probable Cause(s) | Recommended Solution(s) |

| Low or No Yield | 1. Inactive sulfonyl chloride due to hydrolysis. 2. Insufficient base. 3. Amine is not nucleophilic enough. | 1. Use fresh sulfonyl chloride and ensure anhydrous conditions. 2. Ensure at least 1.2-1.5 equivalents of base are used. 3. The reaction may require heating or a longer reaction time. |

| Product "Oils Out" During Recrystallization | 1. The melting point of the product is lower than the boiling point of the solvent. 2. The crude product is highly impure.[11] | 1. Switch to a lower-boiling point solvent or a solvent mixture. Allow for slower cooling.[11] 2. Purify the crude material by column chromatography before attempting recrystallization. |

| No Crystals Form Upon Cooling | 1. Too much recrystallization solvent was used. 2. The solution is supersaturated. | 1. Boil off some of the solvent to concentrate the solution and attempt cooling again. 2. Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal of the pure product.[11] |

| Multiple Spots on TLC After Reaction | 1. Incomplete reaction. 2. Formation of side products (e.g., bis-sulfonylation of a primary amine). | 1. Allow the reaction to stir for a longer duration or add a slight excess of the more reactive component. 2. Control stoichiometry carefully; add the sulfonyl chloride slowly to a solution of the amine. Purify via column chromatography. |

References

-

Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters - ACS Publications. Available at: [Link]

-

Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. PMC - NIH. Available at: [Link]

-

One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Macmillan Group - Princeton University. Available at: [Link]

-

Sulfonamide synthesis by alkylation or arylation. Organic Chemistry Portal. Available at: [Link]

-

Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. MDPI. Available at: [Link]

-

Preparation of sulfonamides from N-silylamines. PMC - NIH. Available at: [Link]

-

Mild and General Method for the Synthesis of Sulfonamides. Organic Chemistry Portal. Available at: [Link]

-

Video: Amines to Sulfonamides: The Hinsberg Test. JoVE. Available at: [Link]

-

Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. RSC Advances (RSC Publishing). Available at: [Link]

- Sulfonamide purification process. US2777844A - Google Patents.

-

Synthetic approaches to biologically active sulfonates and sulfonamides. UCL Discovery. Available at: [Link]

-

1H NMR and UV-Vis spectroscopic characterization of sulfonamide complexes of nickel(II)-carbonic anhydrase. Resonance assignments based on NOE effects. PubMed. Available at: [Link]

-

Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. Available at: [Link]

-

Methods for the synthesis of N-aryl sulfonamides from nitroarenes: an overview. Taylor & Francis Online. Available at: [Link]

-

Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. The Royal Society of Chemistry. Available at: [Link]

-

Methods for the synthesis of N-aryl sulfonamides from nitroarenes: an overview. Connected Papers. Available at: [Link]

-

Recent advances in synthesis of sulfonamides: A review. CHEMISTRY & BIOLOGY INTERFACE. Available at: [Link]

-

Synthesis and characterization of some sulfonamide dervatives. Research India Publications. Available at: [Link]

-

SAFETY DATA SHEET - Methyl 2-(chlorosulfonyl)benzoate. Thermo Fisher Scientific. Available at: [Link]

-

Infrared and NMR Spectra of Arylsulphonamides. Zeitschrift für Naturforschung. Available at: [Link]

-

Binding of Sulfonamide Antibiotics to CTABr Micelles Characterized Using 1H NMR Spectroscopy. Langmuir - ACS Publications. Available at: [Link]

Sources

- 1. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04368D [pubs.rsc.org]

- 5. cbijournal.com [cbijournal.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. fishersci.com [fishersci.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. static.cymitquimica.com [static.cymitquimica.com]

- 10. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. mdpi.com [mdpi.com]

- 14. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]

- 15. 1H NMR and UV-Vis spectroscopic characterization of sulfonamide complexes of nickel(II)-carbonic anhydrase. Resonance assignments based on NOE effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. ripublication.com [ripublication.com]

- 17. rsc.org [rsc.org]

- 18. znaturforsch.com [znaturforsch.com]

Application Notes and Protocols for the Synthesis of Novel Sulfonamides using Methyl 3-(chlorosulfonyl)-4-fluorobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Utility of Methyl 3-(chlorosulfonyl)-4-fluorobenzoate in Medicinal Chemistry

Methyl 3-(chlorosulfonyl)-4-fluorobenzoate is a key building block in modern medicinal chemistry, particularly for the synthesis of novel sulfonamide derivatives. Its unique trifunctional nature—a reactive sulfonyl chloride, an electron-withdrawing methyl ester, and a fluorine atom positioned ortho to the sulfonyl group—offers a versatile platform for creating complex molecular architectures. The sulfonamide functional group is a well-established pharmacophore found in a wide array of therapeutic agents, including antibiotics, diuretics, and anticancer drugs. The presence of the fluorine atom can significantly modulate the physicochemical properties of the final compound, such as its lipophilicity, metabolic stability, and binding affinity to biological targets.

This guide provides a comprehensive experimental protocol for the reaction of Methyl 3-(chlorosulfonyl)-4-fluorobenzoate with primary amines to yield N-substituted sulfonamides. It delves into the mechanistic rationale behind the procedural steps, safety considerations, and detailed methods for purification and characterization of the final product.

Chemical Properties and Reactivity Profile

The reactivity of Methyl 3-(chlorosulfonyl)-4-fluorobenzoate is dominated by the highly electrophilic sulfonyl chloride group. The presence of the ortho-fluoro and meta-methoxycarbonyl groups, both being electron-withdrawing, further enhances the electrophilicity of the sulfur atom, making it highly susceptible to nucleophilic attack by amines.

Table 1: Physicochemical Properties of Methyl 3-(chlorosulfonyl)-4-fluorobenzoate

| Property | Value |

| Molecular Formula | C₈H₆ClFO₄S |

| Molecular Weight | 252.65 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 58-62 °C |

| Boiling Point | Decomposes |

| Solubility | Soluble in most organic solvents (e.g., DCM, THF, Ethyl Acetate) |

The reaction proceeds via a nucleophilic substitution mechanism at the sulfonyl sulfur. The amine nitrogen acts as the nucleophile, attacking the sulfur atom and leading to the displacement of the chloride leaving group. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.

Experimental Protocol: Synthesis of Methyl 4-fluoro-3-(N-arylsulfamoyl)benzoate

This protocol details a general procedure for the reaction of Methyl 3-(chlorosulfonyl)-4-fluorobenzoate with a representative primary aromatic amine.

Materials and Reagents

| Reagent | Grade | Supplier |

| Methyl 3-(chlorosulfonyl)-4-fluorobenzoate | ≥98% | Commercially Available |

| Aniline (or substituted aniline) | Reagent Grade | Commercially Available |

| Triethylamine (TEA) | Anhydrous, ≥99.5% | Commercially Available |

| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Commercially Available |

| 1 M Hydrochloric Acid (HCl) | ACS Grade | Commercially Available |

| Saturated Sodium Bicarbonate (NaHCO₃) Solution | ACS Grade | Commercially Available |

| Saturated Sodium Chloride (Brine) Solution | ACS Grade | Commercially Available |

| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | Commercially Available |

| Ethyl Acetate | HPLC Grade | Commercially Available |

| Hexanes | HPLC Grade | Commercially Available |

Step-by-Step Procedure

-

Reaction Setup:

-

To a dry round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add Methyl 3-(chlorosulfonyl)-4-fluorobenzoate (1.0 eq).

-

Dissolve the sulfonyl chloride in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M.

-

Cool the solution to 0 °C using an ice-water bath.

-

-

Addition of Amine and Base:

-

In a separate flask, dissolve the primary amine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.

-

Add the amine/base solution dropwise to the cooled solution of the sulfonyl chloride over 15-20 minutes. The dropwise addition is crucial to control the exothermicity of the reaction.

-

-

Reaction Progression:

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature.

-

Stir the reaction at room temperature for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.

-

-

Work-up and Extraction:

-

Upon completion, quench the reaction by adding 1 M HCl (aq).

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

-

Alternatively, if the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be employed.

-

Visualization of the Experimental Workflow

Caption: General workflow for the synthesis of N-substituted sulfonamides.

Causality and Scientific Rationale

-

Choice of Solvent: Anhydrous dichloromethane (DCM) is an excellent choice as it is a relatively non-polar, aprotic solvent that readily dissolves the reactants but does not participate in the reaction. Its low boiling point facilitates easy removal during the work-up.

-

Use of Base: Triethylamine (TEA) is a common non-nucleophilic organic base used to scavenge the HCl produced during the reaction. It is crucial to use a non-nucleophilic base to prevent it from competing with the primary amine in reacting with the sulfonyl chloride. Potassium carbonate can also be a suitable, albeit heterogeneous, base for this transformation.[1]

-

Temperature Control: The initial cooling to 0 °C is a precautionary measure to control the initial exotherm of the reaction upon mixing the reactants. Allowing the reaction to proceed at room temperature provides sufficient thermal energy to overcome the activation barrier without promoting side reactions.

-

Aqueous Work-up: The acidic wash (1 M HCl) removes excess triethylamine and any unreacted primary amine by converting them into their water-soluble ammonium salts. The sodium bicarbonate wash neutralizes any remaining acid. The final brine wash helps to remove residual water from the organic layer.

-

Purification Strategy: Column chromatography is a versatile technique for purifying the product from any non-polar impurities and any remaining starting materials. For crystalline products, recrystallization is an effective method to obtain highly pure material.[2]

Safety and Handling

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling the reagents and conducting the reaction.[3]

Reagent Handling:

-

Methyl 3-(chlorosulfonyl)-4-fluorobenzoate: This compound is a sulfonyl chloride and should be handled with care. It is corrosive and moisture-sensitive. Work in a well-ventilated fume hood and avoid inhalation of dust or vapors.

-

Amines: Many amines are toxic and can be corrosive. Handle them in a fume hood and avoid skin contact.[4]

-

Triethylamine: This is a flammable and corrosive liquid with a strong odor. Handle in a fume hood.

-

Dichloromethane: This is a volatile and potentially carcinogenic solvent. All operations should be performed in a fume hood.

Reaction Quenching: The quenching of the reaction with aqueous acid can be exothermic. Ensure the reaction mixture is at room temperature before quenching and add the acid slowly.

Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to your institution's safety guidelines.

Expected Results and Characterization

The expected product is a methyl 4-fluoro-3-(N-substituted sulfamoyl)benzoate. The physical state (solid or oil) will depend on the nature of the amine used.

Table 2: Predicted Characterization Data for a Representative Product (Methyl 4-fluoro-3-(phenylsulfamoyl)benzoate)

| Analysis | Expected Result |

| ¹H NMR (400 MHz, CDCl₃) | δ 8.3-8.5 (m, 1H), 8.0-8.2 (m, 1H), 7.2-7.5 (m, 6H), 3.9-4.0 (s, 3H) |

| ¹³C NMR (100 MHz, CDCl₃) | δ 164-166, 160-163 (d, J ≈ 250 Hz), 135-140, 128-134, 120-125, 115-118 (d, J ≈ 20 Hz), 52-54 |

| Mass Spec (ESI) | [M+H]⁺ expected |

Monitoring the Reaction by TLC:

-

Stationary Phase: Silica gel 60 F₂₅₄

-

Mobile Phase: A starting point of 20-30% ethyl acetate in hexanes is recommended.

-

Visualization: UV light (254 nm). The product is expected to have a different Rf value than the starting sulfonyl chloride.

Mechanism of Reaction

The reaction follows a two-step nucleophilic substitution pathway.

Caption: Simplified mechanism of sulfonamide formation.

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic sulfur atom of the sulfonyl chloride. This leads to the formation of a tetrahedral intermediate.

-

Chloride Elimination: The tetrahedral intermediate collapses, and the chloride ion is expelled as a leaving group, resulting in the formation of the sulfonamide product and hydrochloric acid. The base present in the reaction mixture then neutralizes the HCl.

The ortho-fluoro substituent is known to influence the reactivity of benzenesulfonyl chlorides. While it is sterically hindering, its strong electron-withdrawing nature can also activate the sulfonyl group towards nucleophilic attack. In some cases, ortho substituents have been shown to cause a counterintuitive acceleration of substitution at the sulfonyl sulfur.[5][6][7]

Troubleshooting

| Problem | Possible Cause | Solution |

| Reaction does not go to completion | Insufficiently reactive amine, steric hindrance, or inadequate reaction time/temperature. | Use a more forcing solvent (e.g., THF) and heat the reaction. If steric hindrance is an issue, a stronger, non-nucleophilic base like DBU may be required. |

| Low yield | Incomplete reaction, product loss during work-up, or side reactions. | Ensure all starting material is consumed before work-up. Be careful during extractions to avoid loss of product in the aqueous layer. Ensure anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. |

| Difficult purification | Product co-elutes with starting materials or byproducts. | Adjust the polarity of the chromatography eluent. If the product is a solid, attempt recrystallization from different solvent systems. |

References

-

Synthesis and Characterization of Some New 4-Methyl-N-{4-[6-(substituted aryl)-[1][8][9]triazolo[3,4-b][1][8][10]thiadiazol-3-yl]-phenyl}-benzenesulfonamides. ResearchGate. Available at: [Link]

- Preparation method of 3-fluoro-4-methylbenzonitrile. Google Patents.

- Chemical synthesis method of 4-fluoro-2-methylbenzoic acid. Google Patents.

-